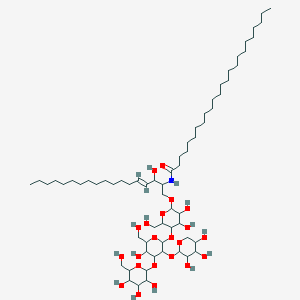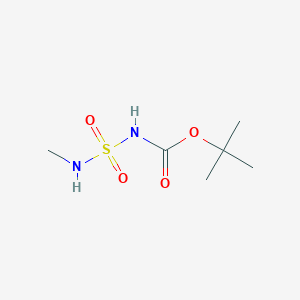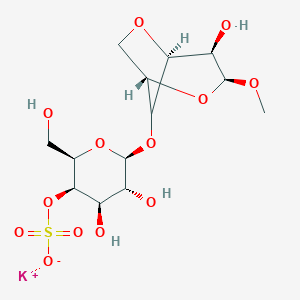
Methyl bis(4-hydroxyphenyl)acetate
Vue d'ensemble
Description
“Methyl bis(4-hydroxyphenyl)acetate” is a chemical compound with the molecular formula C15H14O4 . It is a methyl ester resulting from the formal condensation of the carboxy group of 4-hydroxyphenylacetic acid with methanol .
Molecular Structure Analysis
The molecular structure of “Methyl bis(4-hydroxyphenyl)acetate” is characterized by its molecular formula C15H14O4. It has an average mass of 258.269 Da and a monoisotopic mass of 258.089203 Da .Physical And Chemical Properties Analysis
“Methyl bis(4-hydroxyphenyl)acetate” has a molecular formula of C15H14O4, an average mass of 258.269 Da, and a monoisotopic mass of 258.089203 Da .Applications De Recherche Scientifique
Metabolic Pathways and Biodegradation
Methyl bis(4-hydroxyphenyl)acetate, through its relationship to bisphenol A (BPA) derivatives, is involved in novel metabolic pathways. A study by Spivack, Leib, & Lobos (1994) detailed a pathway involving the oxidative skeletal rearrangement of BPA by a Gram-negative aerobic bacterium, leading to the production of derivatives including 4-hydroxybenzaldehyde and 4-hydroxyacetophenone. Similarly, Kang, Katayama, & Kondo (2006) discussed the biodegradation of BPA, highlighting that the metabolism of BPA by various organisms typically leads to detoxification.
Synthesis and Crystal Structure Analysis
The synthesis and analysis of compounds structurally related to Methyl bis(4-hydroxyphenyl)acetate have been explored. For instance, Elenkova et al. (2014) synthesized a compound using the Knoevenagel reaction and analyzed its crystal structure, while Voronkov et al. (2013) studied the crystal and molecular structure of a related compound, highlighting its synthesis process.
Medical Imaging Applications
Methyl bis(4-hydroxyphenyl)acetate derivatives have potential applications in medical imaging. Gao et al. (2008) synthesized carbon-11 labeled cyclofenil derivatives, including compounds structurally similar to Methyl bis(4-hydroxyphenyl)acetate, for PET imaging of breast cancer estrogen receptors.
Antioxidant and Antimicrobial Potential
The compound has also been studied for its antioxidant and antimicrobial properties. Harini et al. (2014) described the synthesis of novel oxime esters related to Methyl bis(4-hydroxyphenyl)acetate and evaluated their biological activities, noting significant antioxidant and antimicrobial efficacy.
Polymer Chemistry
Methyl bis(4-hydroxyphenyl)acetate derivatives play a role in polymer chemistry. Kricheldorf, Hobzova, & Schwarz (2003) explored the synthesis of hyperbranched polyesters derived from 4,4-bis(4′-hydroxyphenyl)valeric acid, a structurally related compound, highlighting the formation of cyclic polymers.
Orientations Futures
While specific future directions for “Methyl bis(4-hydroxyphenyl)acetate” are not mentioned in the retrieved papers, there are studies on related compounds that suggest potential avenues for research. For instance, a study on the synthesis of p-Hydroxyphenyl Ethanol from Hydrogenation of Methyl p-Hydroxyphenylacetate with CNTs-promoted Cu-Zr Catalyst suggests that this form of carbon has a much higher degree of structural perfection, which is close to hollow graphite fiber in structure .
Propriétés
IUPAC Name |
methyl 2,2-bis(4-hydroxyphenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-19-15(18)14(10-2-6-12(16)7-3-10)11-4-8-13(17)9-5-11/h2-9,14,16-17H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFFBAQBFJBIDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063712 | |
| Record name | Benzeneacetic acid, 4-hydroxy-.alpha.-(4-hydroxyphenyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl bis(4-hydroxyphenyl)acetate | |
CAS RN |
5129-00-0 | |
| Record name | Methyl 4-hydroxy-α-(4-hydroxyphenyl)benzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5129-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl bis(4-hydroxyphenyl)acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005129000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetic acid, 4-hydroxy-.alpha.-(4-hydroxyphenyl)-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzeneacetic acid, 4-hydroxy-.alpha.-(4-hydroxyphenyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7063712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl bis(4-hydroxyphenyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.518 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-[trans-4-(trans-4-Ethylcyclohexyl)cyclohexyl]-1-trifluoromethoxybenzene](/img/structure/B154051.png)








